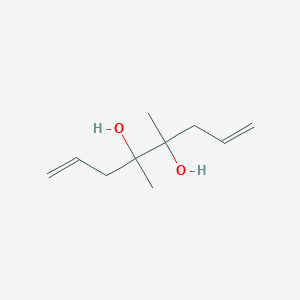

1,7-Octadiene-4,5-diol, 4,5-dimethyl-

Description

Fundamental Principles of Vicinal Diols in Organic Chemistry

A vicinal diol, also known as a glycol, is an organic compound containing two hydroxyl (-OH) groups attached to adjacent carbon atoms. fiveable.meucla.edu This structural arrangement imparts specific chemical properties and reactivity to the molecule. The proximity of the hydroxyl groups allows for intramolecular hydrogen bonding, which can influence physical properties such as boiling point and solubility.

Vicinal diols are central intermediates in a variety of organic transformations. They can be synthesized through the oxidation of alkenes, often using reagents like osmium tetroxide or potassium permanganate, which typically results in syn-dihydroxylation (the addition of both hydroxyl groups to the same side of the double bond). wikipedia.orglibretexts.org Another significant route to vicinal diols is the pinacol (B44631) coupling reaction, a reductive coupling of two carbonyl compounds (aldehydes or ketones) in the presence of an electron donor. wikipedia.orgsciencemadness.orgchemeurope.comsynarchive.com This reaction forms a new carbon-carbon bond between the carbonyl carbons, yielding a vicinal diol. wikipedia.orgsciencemadness.orgchemeurope.com

The reactivity of vicinal diols is characterized by several key transformations. One of the most notable is oxidative cleavage, where the carbon-carbon bond between the hydroxyl-bearing carbons is broken by an oxidizing agent such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), resulting in the formation of two carbonyl compounds (aldehydes or ketones). masterorganicchemistry.com This reaction is a powerful tool in synthetic chemistry for cleaving carbon chains at specific locations. Furthermore, vicinal diols can undergo rearrangement reactions, such as the pinacol rearrangement, where a diol is treated with acid to form a ketone.

Significance of Terminal Diene Motifs in Chemical Synthesis

A diene is a hydrocarbon that contains two carbon-carbon double bonds. When these double bonds are located at the ends of a carbon chain, as in the 1 and 7 positions of an octadiene, they are referred to as terminal dienes. These terminal alkene groups are versatile functional handles in organic synthesis, participating in a wide range of reactions.

The presence of two terminal double bonds in a molecule like 1,7-octadiene (B165261) opens up possibilities for various polymerization and cross-linking reactions. wikipedia.orgchemicalbook.com For instance, it can undergo ring-closing metathesis to form cyclic compounds. wikipedia.org Terminal dienes are also valuable substrates in transition metal-catalyzed reactions, which have become a cornerstone of modern synthetic chemistry. nih.gov These reactions allow for the selective functionalization of the double bonds, enabling the construction of complex molecular architectures. nih.govorganic-chemistry.orgorganic-chemistry.org

The 1,3-diene motif, which can be formed from terminal dienes, is a key structural element in many natural products and biologically active compounds. nih.gov Methodologies for the stereoselective synthesis of 1,3-dienes are therefore of great interest to synthetic chemists. nih.govorganic-chemistry.org The ability of terminal dienes to be converted into other functional groups makes them valuable building blocks in the synthesis of a wide array of chemical products.

Structural Specificity of 1,7-Octadiene-4,5-diol, 4,5-dimethyl- within the Family of Octadiene Derivatives

The structure of 1,7-octadiene-4,5-diol, 4,5-dimethyl- is distinguished by a unique combination of features within the broader family of octadiene derivatives. The parent compound, 1,7-octadiene, is a linear C8 hydrocarbon with terminal double bonds. wikipedia.orgnih.gov The introduction of a vicinal diol at the C4 and C5 positions and methyl groups at the same carbons introduces significant structural and chemical complexity.

The 4,5-dimethyl substitution creates a highly branched center in the molecule. This branching can influence the molecule's physical properties, such as its melting and boiling points, and its conformational preferences. The presence of four different substituents around the C4-C5 bond (two hydroxyl groups and two methyl groups) also introduces stereochemical considerations, with the potential for different stereoisomers (diastereomers and enantiomers).

Compared to other octadiene derivatives, such as linear octadienediols or other dimethyl-substituted isomers, 1,7-octadiene-4,5-diol, 4,5-dimethyl- possesses a unique spatial arrangement of functional groups. This specific architecture could be advantageous in applications where precise control over molecular shape and functionality is required, for instance, in the design of specialized monomers for polymers with tailored properties. rsc.orgresearchgate.net

Table 1: Comparison of 1,7-Octadiene and its Derivatives Note: The properties for 1,7-Octadiene-4,5-diol, 4,5-dimethyl- are predicted based on its structure, as specific experimental data is not readily available.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features |

| 1,7-Octadiene | C₈H₁₄ | 110.20 | Linear chain, two terminal double bonds |

| 2,5-Dimethyl-2,4-hexadiene | C₈H₁₄ | 110.20 | Branched, conjugated diene |

| 2,6-Dimethyl-1,7-octadien-3,6-diol | C₁₀H₁₈O₂ | 170.25 | Branched, two hydroxyl groups, two terminal double bonds |

| 1,7-Octadiene-4,5-diol, 4,5-dimethyl- | C₁₀H₁₈O₂ | 170.25 | Branched, vicinal diol, two terminal double bonds |

Contextualizing 1,7-Octadiene-4,5-diol, 4,5-dimethyl- in Contemporary Academic Research

While specific research focusing exclusively on 1,7-octadiene-4,5-diol, 4,5-dimethyl- is not extensively documented in publicly available literature, its structural motifs suggest several areas of potential relevance in contemporary academic research. The combination of a branched, functionalized core with terminal reactive sites makes it an attractive candidate for various applications.

One promising area is in polymer chemistry. Branched diols are known to influence the properties of polyesters, such as their glass transition temperatures. rsc.org The diol functionality in 1,7-octadiene-4,5-diol, 4,5-dimethyl- could be used to create polyesters or polyurethanes, while the terminal diene groups offer sites for subsequent cross-linking or functionalization, leading to the development of novel materials with unique thermal and mechanical properties. acs.org

In the field of organic synthesis, this compound could serve as a versatile building block. The vicinal diol can be protected and the terminal alkenes can be selectively functionalized. Subsequent deprotection and transformation of the diol would allow for the creation of complex, multifunctional molecules. For example, similar diols are used as intermediates in the synthesis of biologically active compounds. pharmaffiliates.com

Furthermore, the study of such molecules contributes to a fundamental understanding of structure-property relationships. Investigating the synthesis, reactivity, and stereochemistry of 1,7-octadiene-4,5-diol, 4,5-dimethyl- would provide valuable insights into the behavior of complex, multifunctional organic molecules. The development of efficient synthetic routes to this and related compounds remains a relevant challenge for synthetic chemists.

Table 2: Potential Research Applications

| Research Area | Potential Application of 1,7-Octadiene-4,5-diol, 4,5-dimethyl- |

| Polymer Chemistry | Monomer for polyesters and polyurethanes; cross-linking agent. |

| Organic Synthesis | Chiral building block for complex molecule synthesis. |

| Materials Science | Precursor for functionalized surfaces and coatings. |

| Medicinal Chemistry | Scaffold for the synthesis of potential therapeutic agents. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

24449-03-4 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

4,5-dimethylocta-1,7-diene-4,5-diol |

InChI |

InChI=1S/C10H18O2/c1-5-7-9(3,11)10(4,12)8-6-2/h5-6,11-12H,1-2,7-8H2,3-4H3 |

InChI Key |

FPFIJKYXUNMKAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=C)(C(C)(CC=C)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,7 Octadiene 4,5 Diol, 4,5 Dimethyl

Strategic Retrosynthesis of the 1,7-Octadiene-4,5-diol, 4,5-dimethyl- Scaffold

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by breaking down the target molecule into simpler, commercially available starting materials. For 1,7-octadiene-4,5-diol, 4,5-dimethyl-, the primary disconnections involve the C-O bonds of the vicinal diol and the central C4-C5 carbon-carbon bond.

A logical primary disconnection is that of the two C-OH bonds. This transformation, known as a Functional Group Interconversion (FGI), points to a dihydroxylation reaction of an alkene precursor. This leads to the key intermediate, 4,5-dimethyl-1,7-octadiene-4-ene .

Further deconstruction of this diene intermediate involves disconnecting the central C4-C5 bond. This step is a strategic bond disconnection that simplifies the carbon backbone into two identical four-carbon fragments. This suggests a homocoupling reaction of a suitable C4 allylic precursor, such as a 2-methyl-1-buten-4-yl derivative. This retrosynthetic pathway provides a clear and logical approach to the synthesis of the target molecule, breaking down the challenge into two main parts: the formation of the substituted octadiene backbone and the stereoselective introduction of the diol functionality.

Formation of the 1,7-Octadiene (B165261) Carbon Backbone with Dimethyl Substitution

The construction of the specific C10 backbone of 4,5-dimethyl-1,7-octadiene is a significant challenge due to the adjacent quaternary and tertiary centers. The following sections explore potential methodologies.

The dimerization of butadiene is a well-established industrial process for producing linear C8 dienes, including 1,7-octadiene. google.comwikipedia.org These reactions are typically catalyzed by transition metals like palladium. google.com However, these methods are primarily suited for the synthesis of linear or simple branched dienes and are not amenable to producing the highly specific substitution pattern of 4,5-dimethyl-1,7-octadiene. The introduction of two methyl groups at the 4 and 5 positions would require a substituted C4 monomer and a highly selective dimerization process that is not readily achievable with standard butadiene dimerization catalysis.

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. In principle, a ring-closing metathesis (RCM) of a suitable acyclic diene could form a cyclic precursor which could then be opened to the desired octadiene, or a cross-metathesis could be employed. However, like butadiene dimerization, standard olefin metathesis protocols are not well-suited for the direct synthesis of the 4,5-dimethyl-1,7-octadiene backbone. The reaction would require specifically designed precursors and catalysts to achieve the desired substitution pattern, which is a non-trivial synthetic challenge.

A more targeted approach to the 4,5-dimethyl-1,7-octadiene backbone is the coupling of two functionalized C4 fragments. A plausible method is a Wurtz-type reductive coupling reaction of two molecules of a substituted allylic halide. researchgate.netwikipedia.orgbyjus.com For instance, the coupling of 4-bromo-2-methyl-1-butene in the presence of a reducing metal like sodium or zinc could form the desired C4-C5 bond. researchgate.netbyjus.com

The reaction proceeds via the formation of a radical or organometallic intermediate, which then dimerizes. byjus.com While effective for forming the carbon-carbon bond, controlling the stereochemistry of this coupling to selectively produce a specific diastereomer of the resulting diene is challenging and would likely result in a mixture of meso and dl isomers. Other modern coupling reactions, such as those catalyzed by palladium or nickel, can also be employed for the coupling of allylic species. rsc.orgnih.govorganic-chemistry.orgrsc.org

| Parameter | Wurtz-Type Coupling of Allylic Halides |

| Reactants | Substituted Allylic Halide (e.g., 4-bromo-2-methyl-1-butene) |

| Reagents | Reducing Metal (e.g., Na, Zn) researchgate.netbyjus.com |

| Product | Dimerized Alkane/Alkene (e.g., 4,5-dimethyl-1,7-octadiene) |

| Stereocontrol | Generally low, producing a mixture of diastereomers. |

| Advantages | Direct C-C bond formation. |

| Disadvantages | Often low yielding due to side reactions; poor stereocontrol. jk-sci.com |

Regioselective and Diastereoselective Introduction of the 4,5-Diol Functionality

With the 4,5-dimethyl-1,7-octadiene-4-ene precursor conceptually in hand, the next critical step is the regioselective and diastereoselective dihydroxylation of the internal, sterically hindered tetrasubstituted double bond.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful and reliable method for the enantioselective syn-dihydroxylation of alkenes. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically derived from dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) alkaloids. wikipedia.orgorganic-chemistry.org A stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide catalyst. wikipedia.orgorganic-chemistry.org

The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation. The commercially available "AD-mix" reagents contain the catalyst, co-oxidant, and chiral ligand. AD-mix-β, containing a (DHQD)₂PHAL ligand, typically adds the hydroxyl groups to the top face of the alkene when drawn in a standard orientation, while AD-mix-α, with the (DHQ)₂PHAL ligand, directs addition to the bottom face. This allows for the selective synthesis of either enantiomer of the diol product. While the Sharpless dihydroxylation is highly effective for a wide range of alkenes, tetrasubstituted alkenes can be challenging substrates, often requiring longer reaction times or elevated temperatures. scripps.edu

Woodward Dihydroxylation

The Woodward dihydroxylation is another method for the syn-dihydroxylation of alkenes. wikipedia.orgvedantu.comorganic-chemistry.orgbyjus.com This reaction involves the treatment of an alkene with iodine and silver acetate (B1210297) in wet acetic acid. vedantu.combyjus.com The reaction proceeds through a cyclic acetoxonium ion intermediate, which is then opened by water to give a monoacylated diol. Subsequent hydrolysis yields the syn-diol. organic-chemistry.org

Unlike the Sharpless method, the Woodward dihydroxylation is not inherently asymmetric unless a chiral substrate is used. However, it offers an alternative to osmium-based reagents. The stereochemical outcome can sometimes be different from that of osmium tetroxide-catalyzed reactions, particularly in sterically complex molecules, as the initial iodination step's stereochemistry directs the final diol configuration. vedantu.comorganic-chemistry.org

| Method | Reagents | Stereochemistry | Key Features |

| Sharpless AD | cat. OsO₄, Chiral Ligand (DHQ or DHQD based), Co-oxidant (e.g., K₃[Fe(CN)₆]) wikipedia.orgorganic-chemistry.org | syn-dihydroxylation, Enantioselective wikipedia.org | Highly reliable and predictable enantioselectivity based on ligand choice. Can be challenging for tetrasubstituted alkenes. scripps.edu |

| Woodward | I₂, AgOAc, wet CH₃COOH vedantu.combyjus.com | syn-dihydroxylation vedantu.combyjus.com | Osmium-free method. Stereoselectivity is substrate-directed. |

Sequential Epoxidation and Hydrolysis Pathways

A common and reliable method for the synthesis of diols from alkenes is through a two-step sequence involving epoxidation followed by hydrolysis. While this method is broadly applicable, its application to the synthesis of 1,7-octadiene-4,5-diol, 4,5-dimethyl- would necessitate the prior synthesis of the corresponding alkene, 4,5-dimethyl-1,7-octadiene.

The initial epoxidation step would involve the conversion of the internal double bond of 4,5-dimethyl-1,7-octadiene to an epoxide ring. This can be achieved using various oxidizing agents. The subsequent step is the ring-opening of the epoxide via hydrolysis to yield the vicinal diol. This hydrolysis is typically catalyzed by either an acid or a base. The reaction proceeds via a nucleophilic attack of water on one of the electrophilic carbon atoms of the epoxide ring.

Table 1: Comparison of Acid- and Base-Catalyzed Epoxide Hydrolysis

| Catalyst | Mechanism | Regioselectivity | Stereochemistry |

| Acid | SN1-like, formation of a protonated epoxide intermediate, attack of water at the more substituted carbon. | Not critical for a symmetrically substituted epoxide. | Results in anti-dihydroxylation. |

| Base | SN2, direct backside attack of a hydroxide (B78521) ion on the less sterically hindered carbon. | Not critical for a symmetrically substituted epoxide. | Results in anti-dihydroxylation. |

For the synthesis of 1,7-octadiene-4,5-diol, 4,5-dimethyl-, the key challenge lies in the synthesis of the precursor alkene. A plausible, though not explicitly documented, approach could be the pinacol (B44631) coupling of 1-octen-4-one, which would form the desired carbon skeleton and the diol functionality simultaneously.

Chemoenzymatic Synthetic Routes to Stereodefined Diols

Chemoenzymatic methods offer a powerful alternative for the synthesis of chiral diols with high enantiomeric and diastereomeric purity. These methods combine the selectivity of enzymatic catalysis with the versatility of chemical synthesis. Enzymes, such as lipases and dehydrogenases, can be employed for the kinetic resolution of racemic diols or the asymmetric synthesis of diol precursors.

One potential chemoenzymatic strategy for obtaining stereodefined 1,7-octadiene-4,5-diol, 4,5-dimethyl- involves the enzymatic resolution of a racemic mixture of the diol. This can be achieved through enantioselective acylation catalyzed by a lipase. In this process, one enantiomer of the diol is selectively acylated, allowing for the separation of the acylated and unreacted enantiomers.

Alternatively, a prochiral diketone precursor could be selectively reduced using an alcohol dehydrogenase to yield a chiral hydroxy ketone, which could then be further elaborated to the target diol. One-pot chemoenzymatic syntheses of chiral 1,3-diols have been reported, combining enantioselective aldol (B89426) reactions with enzymatic reductions. nih.govnih.gov This highlights the potential for developing similar cascaded reactions for the synthesis of 1,2-diols like the target compound.

Table 2: Key Enzymes in Chemoenzymatic Diol Synthesis

| Enzyme Class | Reaction Type | Application |

| Lipases | Enantioselective acylation/hydrolysis | Kinetic resolution of racemic diols. |

| Alcohol Dehydrogenases | Asymmetric reduction of ketones | Synthesis of chiral hydroxy ketones from prochiral diketones. |

| Ene Reductases/Imine Reductases | Asymmetric reduction | Can be used in cascade reactions to produce chiral precursors. rsc.org |

Catalytic Systems and Ligand Design in 1,7-Octadiene-4,5-diol, 4,5-dimethyl- Synthesis

The development of efficient catalytic systems is crucial for the selective synthesis of diols. For the formation of tertiary diols, the pinacol coupling reaction is a particularly relevant method. wikipedia.org This reaction involves the reductive coupling of two carbonyl compounds to form a vicinal diol. The choice of catalyst and ligands can significantly influence the yield, diastereoselectivity, and enantioselectivity of the reaction.

A plausible synthetic route to 1,7-octadiene-4,5-diol, 4,5-dimethyl- is the pinacol coupling of 1-octen-4-one. This would directly generate the desired C-C bond at the 4,5-positions and install the two hydroxyl groups. Various catalytic systems have been developed for pinacol coupling reactions, often employing low-valent transition metals.

Table 3: Catalytic Systems for Pinacol Coupling Reactions

| Metal | Reducing Agent | Ligands/Additives | Key Features |

| Titanium | Zn, Mn | TiCl4 | Classic reagent for pinacol coupling. |

| Samarium | SmI2 | HMPA | Can provide high diastereoselectivity. wikipedia.org |

| Vanadium | VCl3/Zn | - | Effective for intramolecular couplings. |

| Quantum Dots | Visible light, Thiophenol | Core/Shell QDs | Photocatalytic approach under mild conditions. acs.org |

Ligand design plays a critical role in achieving asymmetric induction in catalytic dihydroxylation and other diol-forming reactions. For instance, in the Sharpless asymmetric dihydroxylation, chiral ligands derived from cinchona alkaloids are used to control the facial selectivity of the osmylation of the double bond. While this is more established for non-tertiary diols, the principles of ligand-accelerated catalysis and stereochemical control are applicable to the development of catalysts for the synthesis of chiral tertiary diols.

Methodological Improvements in Isolation and Purification Techniques

The isolation and purification of diols, especially polar and potentially water-soluble compounds like 1,7-octadiene-4,5-diol, 4,5-dimethyl-, require specific techniques to achieve high purity. Common impurities in diol syntheses can include unreacted starting materials, byproducts from over-oxidation or rearrangement, and residual catalyst.

Chromatographic Methods: Liquid chromatography is a powerful tool for the purification of diols. Normal-phase chromatography on silica (B1680970) gel can be effective, using solvent systems of varying polarity, such as ethyl acetate/hexane or dichloromethane/methanol, to elute the diol. For highly polar diols, reversed-phase chromatography may be more suitable. A specialized approach involves the use of post-column derivatization with reagents like 6-bromo-3-pyridinylboronic acid, which selectively reacts with vicinal diols, to facilitate their detection and quantification by mass spectrometry. nih.govnih.gov

Crystallization: Crystallization is a highly effective method for purifying solid diols. uct.ac.za The choice of solvent is critical for successful crystallization. A good solvent will dissolve the diol when hot but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. The process of recrystallization, where the crystals are redissolved and recrystallized, can further enhance purity. For diols that are difficult to crystallize, techniques such as slow evaporation or the use of a co-solvent system can be employed. rochester.edu

Table 4: Purification Techniques for Diols

| Technique | Principle | Applicability | Advantages |

| Column Chromatography | Differential partitioning between a stationary and mobile phase. | Broadly applicable to a wide range of diols. | High resolution, can separate complex mixtures. |

| Crystallization | Difference in solubility at varying temperatures. | Suitable for solid diols. | Can provide very high purity, scalable. uct.ac.zanih.gov |

| Distillation | Difference in boiling points. | Applicable to volatile, thermally stable diols. | Effective for removing non-volatile impurities. |

| Extraction | Partitioning between two immiscible liquid phases. | Useful for initial work-up to remove water-soluble or -insoluble impurities. | Simple and rapid for initial purification. |

Sophisticated Spectroscopic and Chromatographic Analysis of 1,7 Octadiene 4,5 Diol, 4,5 Dimethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

No ¹H, ¹³C, or DEPT NMR data for 1,7-Octadiene-4,5-diol, 4,5-dimethyl- could be located.

Advanced 1D NMR Techniques (¹H, ¹³C, DEPT)

Detailed analysis of proton and carbon environments, including chemical shifts, multiplicities, and carbon types, cannot be provided without experimental spectra.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Information regarding the connectivity of protons and carbons, as well as their spatial relationships, is unavailable in the absence of 2D NMR experimental data such as COSY, HSQC, HMBC, and NOESY.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

No mass spectrometry data for 1,7-Octadiene-4,5-diol, 4,5-dimethyl- was found.

Electrospray Ionization (ESI) and Electron Impact (EI) Mass Spectrometry

Specific details on the molecular ion peak and fragmentation patterns under ESI or EI conditions are not available.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

Without HRMS data, the precise elemental composition of 1,7-Octadiene-4,5-diol, 4,5-dimethyl- cannot be verified.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

No IR spectral data is available to identify the characteristic functional groups of 1,7-Octadiene-4,5-diol, 4,5-dimethyl-, such as the hydroxyl (-OH) and alkene (C=C) stretching frequencies.

Advanced Chromatographic Separation and Purity Assessment

The separation and purification of 1,7-Octadiene-4,5-diol, 4,5-dimethyl- from reaction mixtures and the determination of its purity, including the separation of stereoisomers, would rely on advanced chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds within a mixture. For a compound like 1,7-Octadiene-4,5-diol, 4,5-dimethyl-, GC-MS analysis would provide crucial information about its presence in a sample and its mass fragmentation pattern, which aids in structural elucidation.

The diol would first need to be volatilized at an appropriate inlet temperature. It would then travel through a capillary column, where it would be separated from other components based on its boiling point and interactions with the stationary phase. A non-polar or medium-polarity column would likely be suitable for this analysis. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions.

Upon elution, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern would be expected to show losses of water (H₂O), methyl (CH₃), and allyl (C₃H₅) groups, which are characteristic of unsaturated tertiary alcohols.

Hypothetical GC-MS Data Table for 1,7-Octadiene-4,5-diol, 4,5-dimethyl-

| Parameter | Value |

| GC Column | DB-5ms (or equivalent) |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (70 eV) |

| Expected Retention Time | Variable, dependent on exact conditions |

| Expected Molecular Ion (M+) | m/z 170.16 |

| Major Fragment Ions (m/z) | 155, 152, 137, 111, 95, 83, 69, 55, 43 |

This data is hypothetical and based on the analysis of structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. For 1,7-Octadiene-4,5-diol, 4,5-dimethyl-, HPLC would be instrumental in assessing its purity and separating it from non-volatile impurities.

Given the presence of hydroxyl groups, both normal-phase and reversed-phase HPLC could be employed. In normal-phase HPLC, a polar stationary phase (e.g., silica) and a non-polar mobile phase would be used. In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) would be utilized. The choice of method would depend on the polarity of the impurities present in the sample.

Detection could be achieved using a refractive index detector (RID) or a UV detector if the compound were derivatized with a UV-absorbing chromophore. An evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) could also be used for detection, with the latter providing structural information.

Because 1,7-Octadiene-4,5-diol, 4,5-dimethyl- has two chiral centers, it can exist as a pair of enantiomers ((4R,5R) and (4S,5S)) and a meso compound ((4R,5S), which is identical to (4S,5R)). HPLC can be used to separate these diastereomers (the enantiomeric pair from the meso compound) using a standard achiral column, as diastereomers have different physical properties.

Hypothetical HPLC Parameters for Diastereomer Separation

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | RID or ELSD |

| Expected Elution Order | Diastereomers would have distinct retention times |

This data is hypothetical and serves as an illustrative example.

To separate the enantiomers ((4R,5R) and (4S,5S)) of 1,7-Octadiene-4,5-diol, 4,5-dimethyl-, chiral chromatography is necessary. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The choice of the CSP and the mobile phase is crucial for achieving enantiomeric separation and would require methodical screening. Both normal-phase and reversed-phase modes can be effective for chiral separations.

The determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is a primary application of chiral chromatography. By integrating the peak areas of the two enantiomers in the chromatogram, the ee can be calculated using the formula:

ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Hypothetical Chiral HPLC Data Table

| Parameter | Value |

| Chiral Stationary Phase | Chiralcel OD-H (or similar polysaccharide-based column) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 mL/min |

| Detector | UV (if derivatized) or RID |

| Retention Time (Enantiomer 1) | t₁ |

| Retention Time (Enantiomer 2) | t₂ |

| Resolution (Rs) | > 1.5 (for baseline separation) |

This data is hypothetical and represents a typical starting point for method development.

Stereochemical Investigations and Chiral Properties of 1,7 Octadiene 4,5 Diol, 4,5 Dimethyl

Analysis of Stereoisomeric Forms of 1,7-Octadiene-4,5-diol, 4,5-dimethyl-

The molecular structure of 1,7-octadiene-4,5-diol, 4,5-dimethyl- features two chiral centers at the C4 and C5 positions, where the hydroxyl and methyl groups are attached. The presence of these two stereocenters gives rise to a number of possible stereoisomers. Specifically, there can be a total of 2n stereoisomers, where 'n' is the number of chiral centers. For this compound, with n=2, there are four possible stereoisomers. These consist of two pairs of enantiomers.

The different stereoisomers can be designated using the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each chiral center. The four stereoisomers are therefore (4R, 5R), (4S, 5S), (4R, 5S), and (4S, 5R). The (4R, 5R) and (4S, 5S) isomers are enantiomers of each other, as are the (4R, 5S) and (4S, 5R) isomers. The relationship between the (4R, 5R) and (4R, 5S) isomers (and other similar pairs) is diastereomeric.

The physical and chemical properties of these stereoisomers are expected to differ. Enantiomers will have identical physical properties such as melting point and boiling point in an achiral environment, but will rotate plane-polarized light in equal but opposite directions. Diastereomers, on the other hand, will have different physical and chemical properties under all conditions.

Table 1: Possible Stereoisomers of 1,7-Octadiene-4,5-diol, 4,5-dimethyl-

| Configuration | Relationship |

|---|---|

| (4R, 5R) | Enantiomer of (4S, 5S) |

| (4S, 5S) | Enantiomer of (4R, 5R) |

| (4R, 5S) | Meso compound (if substituents were identical) |

Note: In this specific molecule, the (4R, 5S) and (4S, 5R) forms are not superimposable and are therefore a pair of enantiomers, not a meso compound, because the substituents attached to the C4 and C5 carbons are not identical.

Strategies for Enantioselective Synthesis and Chiral Resolution

The controlled synthesis of a single, desired stereoisomer is a significant challenge in organic chemistry. Two primary strategies are employed: enantioselective synthesis, which creates a specific stereoisomer from an achiral starting material, and chiral resolution, which separates a mixture of enantiomers.

Enantioselective synthesis of diols like 1,7-octadiene-4,5-diol, 4,5-dimethyl- can be achieved using chiral catalysts or auxiliaries. These chiral molecules create a chiral environment that favors the formation of one enantiomer over the other. For the synthesis of vicinal diols, methods such as asymmetric dihydroxylation using osmium tetroxide with a chiral ligand (e.g., Sharpless asymmetric dihydroxylation) are powerful tools.

Another approach involves the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. This results in a mixture of unreacted, enantiomerically enriched starting material and a product enriched in the other enantiomer.

Biocatalytic approaches, utilizing enzymes, offer high enantioselectivity under mild reaction conditions. Lipases, for example, are often used for the kinetic resolution of racemic alcohols through enantioselective acylation. One enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted alcohol.

Conformational Dynamics and Energy Landscapes through Spectroscopic and Computational Methods

The three-dimensional shape of a molecule is not static; it undergoes constant conformational changes. Understanding the conformational dynamics and the relative energies of different conformations is crucial for predicting a molecule's reactivity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the average conformation of a molecule in solution. By analyzing coupling constants and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), the preferred spatial arrangement of atoms can be determined.

Computational methods, such as molecular mechanics and quantum chemical calculations, are powerful tools for exploring the potential energy surface of a molecule. These methods can calculate the energies of different conformers and the energy barriers between them, providing a detailed picture of the conformational landscape. For 1,7-octadiene-4,5-diol, 4,5-dimethyl-, computational studies can help to understand how the stereochemistry at the C4 and C5 centers influences the preferred conformations of the flexible octadiene chain.

Impact of Stereochemistry on Reaction Pathways and Selectivity

The stereochemistry of a molecule can have a profound impact on its reactivity and the stereochemical outcome of its reactions. The specific three-dimensional arrangement of atoms can influence the accessibility of reactive sites and the stability of transition states.

For 1,7-octadiene-4,5-diol, 4,5-dimethyl-, the stereochemistry at the C4 and C5 centers will influence the reactivity of the hydroxyl groups and the double bonds. For example, in an intramolecular cyclization reaction, the relative stereochemistry of the hydroxyl groups could determine the stereochemistry of the newly formed rings. Similarly, the facial selectivity of reactions at the double bonds could be influenced by the steric hindrance imposed by the substituents at the chiral centers.

Understanding these stereochemical effects is essential for designing selective synthetic routes that utilize this diol as a building block for more complex molecules.

Table 2: Summary of Key Compound Names

| Compound Name |

|---|

| 1,7-Octadiene-4,5-diol, 4,5-dimethyl- |

Reactivity Profiles and Mechanistic Pathways of 1,7 Octadiene 4,5 Diol, 4,5 Dimethyl

Chemical Transformations of the Vicinal Diol Moiety

The vicinal diol (a 1,2-diol) at the C4 and C5 positions is a versatile functional group susceptible to oxidation and derivatization. The presence of methyl groups on the same carbons (C4 and C5) sterically hinders the hydroxyl groups, which can influence the reaction rates and conditions required for these transformations.

Selective Oxidation Reactions to Ketones or Diones

The oxidation of the tertiary vicinal diol in 1,7-octadiene-4,5-diol, 4,5-dimethyl- is expected to be challenging under standard conditions that typically oxidize primary or secondary alcohols. However, under forcing conditions, oxidative cleavage of the C4-C5 bond is the more probable outcome.

Oxidative cleavage of vicinal diols can be achieved with reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). This reaction proceeds through a cyclic intermediate (a cyclic periodate (B1199274) or plumbate ester), leading to the scission of the carbon-carbon bond between the hydroxyl-bearing carbons. For 1,7-octadiene-4,5-diol, 4,5-dimethyl-, this would result in the formation of two molecules of 4-penten-2-one.

| Reactant | Reagent(s) | Expected Product(s) |

| 1,7-Octadiene-4,5-diol, 4,5-dimethyl- | Periodic acid (HIO₄) | 4-Penten-2-one (2 eq.) |

| 1,7-Octadiene-4,5-diol, 4,5-dimethyl- | Lead tetraacetate (Pb(OAc)₄) | 4-Penten-2-one (2 eq.) |

Derivatization to Ethers, Esters, and Cyclic Systems

The hydroxyl groups of the diol can undergo typical alcohol reactions to form ethers and esters.

Etherification: Treatment with an alkyl halide in the presence of a base (e.g., Williamson ether synthesis) would yield the corresponding dialkoxy ether. Due to steric hindrance, this reaction may require more forcing conditions than for less substituted diols.

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine) would produce the corresponding diester. Fischer esterification with carboxylic acids under acidic catalysis is also a potential route, though it is an equilibrium process.

Formation of Cyclic Systems: Vicinal diols are known to react with aldehydes and ketones in the presence of an acid catalyst to form cyclic acetals (specifically, 1,3-dioxolanes). These cyclic acetals are often used as protecting groups for the diol functionality. For instance, reaction with acetone (B3395972) would yield a 2,2-dimethyl-1,3-dioxolane (B146691) derivative. Boronic acids can also react with vicinal diols to form cyclic boronate esters.

| Reactant | Reagent(s) | Expected Product Type |

| 1,7-Octadiene-4,5-diol, 4,5-dimethyl- | Sodium hydride (NaH), then an alkyl halide (R-X) | Diether |

| 1,7-Octadiene-4,5-diol, 4,5-dimethyl- | Acyl chloride (RCOCl), pyridine | Diester |

| 1,7-Octadiene-4,5-diol, 4,5-dimethyl- | Acetone, H⁺ catalyst | Cyclic acetal |

| 1,7-Octadiene-4,5-diol, 4,5-dimethyl- | Boronic acid (RB(OH)₂) | Cyclic boronate ester |

Reactions Involving the Terminal Alkene Functionalities

The two terminal double bonds at the C1 and C7 positions are electron-rich and readily undergo addition reactions. Their symmetric placement in the molecule offers the potential for bifunctionalization.

Electrophilic Addition Reactions (e.g., Halogenation, Hydroboration)

The terminal alkenes are expected to undergo classical electrophilic addition reactions. According to Markovnikov's rule, in the addition of a protic acid (HX), the hydrogen atom will add to the terminal carbon (C1 or C8), and the conjugate base (X) will add to the more substituted carbon (C2 or C7).

Halogenation: Addition of halogens such as bromine (Br₂) or chlorine (Cl₂) would result in the formation of a dihaloalkane at each double bond, yielding a tetrahalogenated product.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would lead to the formation of a dihaloalkane, with the halogen atom at the C2 and C7 positions. In the presence of peroxides, the anti-Markovnikov addition of HBr would place the bromine atoms at the terminal carbons (C1 and C8).

Hydroboration-Oxidation: This two-step sequence provides a method for the anti-Markovnikov hydration of the alkenes. Reaction with a borane (B79455) reagent (e.g., BH₃ in THF) followed by oxidation with hydrogen peroxide (H₂O₂) and a base would yield a tetraol, with primary alcohol groups at the terminal positions.

| Reactant | Reagent(s) | Expected Product |

| 1,7-Octadiene-4,5-diol, 4,5-dimethyl- | Bromine (Br₂) | 1,2,7,8-Tetrabromo-4,5-dimethyl-octane-4,5-diol |

| 1,7-Octadiene-4,5-diol, 4,5-dimethyl- | Hydrogen bromide (HBr) | 2,7-Dibromo-4,5-dimethyl-octane-4,5-diol |

| 1,7-Octadiene-4,5-diol, 4,5-dimethyl- | 1. BH₃·THF2. H₂O₂, NaOH | 4,5-Dimethyl-octane-1,4,5,8-tetraol |

Polymerization and Oligomerization Studies

The presence of two terminal alkene groups makes 1,7-octadiene-4,5-diol, 4,5-dimethyl- a potential monomer for polymerization reactions.

Acyclic Diene Metathesis (ADMET) Polymerization: This is a step-growth condensation polymerization that proceeds via olefin metathesis. In the presence of a suitable metathesis catalyst, this diene could polymerize to form an unsaturated polymer with the release of ethene. The resulting polymer would contain internal double bonds and pendant diol functionalities.

Radical Polymerization: The terminal alkenes can also undergo radical polymerization, initiated by a radical initiator. This would lead to the formation of a cross-linked polymer network due to the presence of two polymerizable groups per monomer unit.

Intermolecular and Intramolecular Reactivity Synergies

The presence of both hydroxyl and alkene groups within the same molecule gives rise to a synergistic reactivity profile, enabling both intermolecular and intramolecular transformations.

Intermolecular Reactions: The hydroxyl groups of 1,7-octadiene-4,5-diol, 4,5-dimethyl- can undergo typical alcohol reactions with other molecules. These include:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Ether Formation: Reaction with alkyl halides or under acid-catalyzed dehydration conditions to form ethers. wikipedia.org

Polymerization: The difunctional nature of the diol allows it to act as a monomer in polymerization reactions, such as the formation of polyesters or polyurethanes. wikipedia.org

The terminal alkene groups can participate in standard electrophilic addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. However, the true synergy of the molecule's structure is most evident in its potential for intramolecular reactions.

Intramolecular Reactivity: The proximity of the functional groups within 1,7-octadiene-4,5-diol, 4,5-dimethyl- makes intramolecular reactions particularly favorable, as these processes often have a lower entropic barrier compared to their intermolecular counterparts. wikipedia.org Key potential intramolecular pathways include:

Intramolecular Etherification (Cyclization): Under acidic conditions, one hydroxyl group can be protonated and leave as a water molecule, forming a carbocation. This carbocation can then be trapped by the remaining hydroxyl group, leading to the formation of a cyclic ether. wikipedia.orgnih.govyoutube.com Depending on which hydroxyl group acts as the nucleophile and which forms the carbocation, various ring sizes are possible, though the formation of five- and six-membered rings is generally favored. wikipedia.org

Intramolecular Hydroalkoxylation: An acid catalyst can activate one of the double bonds toward nucleophilic attack by one of the hydroxyl groups. This process would also result in the formation of a cyclic ether, likely a substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring.

Oxidative Cyclization: In the presence of certain metal catalysts, the diene moiety could undergo oxidative cyclization to form substituted tetrahydrofurans. bohrium.com

These intramolecular pathways highlight the synergy between the diol and diene functionalities, where one group directly influences the reactivity of the other within the same molecular framework.

Investigation of Acid-Catalyzed Rearrangements and Cyclizations of Related Diols

Acid catalysis is a powerful tool for inducing rearrangements and cyclizations in diols. While the pinacol (B44631) rearrangement is a hallmark reaction of vicinal (1,2-) diols, pearson.comyoutube.compearson.comdoubtnut.com the non-vicinal nature of 1,7-octadiene-4,5-diol, 4,5-dimethyl- precludes this specific pathway. However, a range of other acid-catalyzed transformations are plausible.

The general mechanism for acid-catalyzed reactions of this diol would begin with the protonation of one of the tertiary hydroxyl groups by an acid, converting it into a good leaving group (water). libretexts.orglibretexts.org Loss of water generates a tertiary carbocation, which is a key intermediate for several subsequent pathways:

Intramolecular Cyclization: As previously mentioned, this is a highly probable pathway. The tertiary carbocation at either C4 or C5 can be attacked by the nucleophilic oxygen of the other hydroxyl group or by the π-electrons of one of the terminal double bonds. Attack by the neighboring hydroxyl group is likely to be a dominant pathway, leading to cyclic ethers.

Dehydration: Elimination of a proton from a carbon adjacent to the carbocation would lead to the formation of a new double bond, resulting in a conjugated diene or other unsaturated alcohol products.

Rearrangement: While the initially formed tertiary carbocation is relatively stable, rearrangements to form an even more stabilized carbocation could occur, although in this specific structure, significant stabilization gains through simple hydride or methyl shifts are not immediately obvious.

The table below summarizes the plausible products arising from the acid-catalyzed treatment of 1,7-octadiene-4,5-diol, 4,5-dimethyl-.

| Reaction Pathway | Key Intermediate | Plausible Product(s) | General Principle |

|---|---|---|---|

| Intramolecular Etherification | Tertiary Carbocation | Substituted Tetrahydrofuran/Tetrahydropyran Derivatives | Nucleophilic attack of an alcohol on a carbocation. nih.govresearchgate.net |

| Intramolecular Hydroalkoxylation | Protonated Alkene | Substituted Tetrahydrofuran/Tetrahydropyran Derivatives | Nucleophilic attack of an alcohol on an activated alkene. |

| Dehydration | Tertiary Carbocation | 4,5-dimethyl-octa-1,4,7-trien-5-ol | Elimination of a proton to form a more stable, conjugated system. |

Computational Chemistry and Theoretical Characterization of 1,7 Octadiene 4,5 Diol, 4,5 Dimethyl

Quantum Mechanical Calculations of Electronic Structure and Energetics

There is currently no published research detailing the quantum mechanical calculations of the electronic structure and energetics of 1,7-Octadiene-4,5-diol, 4,5-dimethyl-. Such studies, typically employing methods like Density Functional Theory (DFT) or ab initio calculations, would provide valuable insights into the molecule's frontier molecular orbitals (HOMO-LUMO gap), charge distribution, and thermodynamic stability. However, no such computational data are available in the current scientific literature.

Mechanistic Studies of Reaction Pathways via Transition State Modeling

Detailed mechanistic studies involving transition state modeling are crucial for understanding the reactivity of a compound. At present, there are no computational studies in the literature that explore the reaction pathways of 1,7-Octadiene-4,5-diol, 4,5-dimethyl- or model its transition states for any specific chemical transformation.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of a molecule dictates its physical and chemical properties. Conformational analysis and molecular dynamics simulations provide a detailed understanding of the accessible conformations and their relative energies. Unfortunately, no such studies have been published for 1,7-Octadiene-4,5-diol, 4,5-dimethyl-.

Prediction of Reaction Selectivity and Regiochemistry

Computational chemistry can be employed to predict the selectivity and regiochemistry of chemical reactions. For 1,7-Octadiene-4,5-diol, 4,5-dimethyl-, there is no available research that computationally predicts its behavior in reactions where selectivity (e.g., stereoselectivity) or regiochemistry is a factor.

Synthesis and Exploration of Derivatives and Analogues of 1,7 Octadiene 4,5 Diol, 4,5 Dimethyl

Functionalization of 1,7-Octadiene-4,5-diol, 4,5-dimethyl- for Novel Compound Generation

Detailed experimental studies on the synthesis of 1,7-octadiene-4,5-diol, 4,5-dimethyl- are not extensively documented in publicly available literature. However, the functionalization of this diol, particularly through rearrangement reactions, has been a subject of investigation. One of the key reactions of 1,2-diols is the pinacol (B44631) rearrangement, which proceeds under acidic conditions to yield a carbonyl compound. wikipedia.orgmasterorganicchemistry.com

A study focusing on the pinacol rearrangement of several tertiary diols, including 1,7-octadiene-4,5-diol, 4,5-dimethyl-, in formic acid revealed specific reactivity patterns. researchgate.net This reaction involves the protonation of a hydroxyl group, followed by the loss of a water molecule to form a carbocation. A subsequent 1,2-migration of an adjacent group leads to the formation of a more stable oxonium ion, which upon deprotonation gives the final carbonyl product. wikipedia.org The migratory aptitude of different substituent groups plays a crucial role in determining the reaction's outcome. masterorganicchemistry.com

The anticipated product from the pinacol rearrangement of 1,7-octadiene-4,5-diol, 4,5-dimethyl- would be a ketone, formed through the migration of either a methyl or an allyl group. The stability of the resulting carbocation intermediate would dictate the major product. libretexts.org

Further functionalization of the diol could theoretically involve reactions typical of alcohols and alkenes. For instance, the hydroxyl groups can undergo esterification or etherification. google.com The terminal double bonds could be subjected to various addition reactions, such as hydrogenation, halogenation, or epoxidation, to generate a diverse array of novel compounds. However, specific literature detailing these functionalizations for 1,7-octadiene-4,5-diol, 4,5-dimethyl- is scarce.

Comparative Studies with Positional Isomers and Related Branched Diols

Comparative analysis with positional isomers provides valuable insights into the structure-reactivity relationships of these diols. Two notable isomers are 2,6-dimethyl-3,7-octadiene-2,6-diol (B23514) and 1,7-octadiene-3,6-diol, 2,6-dimethyl-.

Table 1: Properties of Positional Isomers

| Compound Name | Molecular Formula | CAS Number |

| 1,7-Octadiene-3,6-diol, 2,6-dimethyl- | C10H18O2 | 51276-33-6 |

| 2,6-dimethyl-3,7-octadiene-2,6-diol | C10H18O2 | 13741-21-4 |

Data sourced from NIST WebBook ymdb.ca

2,6-Dimethyl-1,7-octadien-3,6-diol has been identified in yeast and is classified as a fatty alcohol. ymdb.ca The stereoselective synthesis of isomers like (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol has been reported, highlighting the importance of stereochemistry in these molecules.

The reactivity of these isomers can be expected to differ based on the positions of the hydroxyl and methyl groups. For instance, the proximity of the double bond to the hydroxyl group in 2,6-dimethyl-3,7-octadiene-2,6-diol might influence its participation in intramolecular reactions.

Synthesis of Octadiene-Based Polyols and Polydienes

The bifunctional nature of 1,7-octadiene-4,5-diol, 4,5-dimethyl-, with its two hydroxyl groups and two terminal double bonds, makes it a potential monomer for the synthesis of polyols and polydienes.

Octadiene-Based Polyols: Polyols are macromolecules containing multiple hydroxyl groups. The synthesis of polyols from 1,7-octadiene-4,5-diol, 4,5-dimethyl- could theoretically be achieved through reactions that polymerize the diene backbone while preserving or modifying the hydroxyl groups. For instance, polymerization of the double bonds via methods like Ziegler-Natta or metathesis polymerization could yield a polyalkane with pendant diol functionalities. rsc.orgresearchgate.net

Octadiene-Based Polydienes: Conversely, the hydroxyl groups could be used to form polyesters or polyethers, leaving the dienyl functionality available for subsequent cross-linking or further modification. Dehydration of the diol functionalities could also lead to the formation of a conjugated diene system within the monomer, which could then be polymerized.

While the direct polymerization of 1,7-octadiene-4,5-diol, 4,5-dimethyl- is not well-documented, studies on the polymerization of 1,7-octadiene (B165261) itself provide a foundational understanding. The polymerization of 1,7-octadiene has been explored using various catalytic systems, leading to polymers with interesting microstructures. rsc.orgresearchgate.net

Integration of the 1,7-Octadiene-4,5-diol, 4,5-dimethyl- Motif into Complex Organic Architectures

The structural unit of 1,7-octadiene-4,5-diol, 4,5-dimethyl- can serve as a versatile building block in the synthesis of more complex organic molecules. The diol and diene functionalities offer multiple reaction sites for constructing larger and more intricate architectures.

For example, the diene portion of the molecule can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. This is a powerful tool for creating cyclic systems with controlled stereochemistry. The hydroxyl groups can be used as handles for attaching the motif to other molecules or for directing the stereochemical outcome of subsequent reactions.

While specific examples of integrating the 1,7-octadiene-4,5-diol, 4,5-dimethyl- motif are not readily found in the literature, the general principles of using diene-diols in complex synthesis are well-established. These motifs are valuable in natural product synthesis and in the construction of novel materials with specific properties.

Strategic Applications of 1,7 Octadiene 4,5 Diol, 4,5 Dimethyl in Organic Synthesis

Role as a Chiral Building Block in Enantioselective Total Synthesis

There is no specific information available in the reviewed literature detailing the use of 1,7-Octadiene-4,5-diol, 4,5-dimethyl- as a chiral building block in enantioselective total synthesis. Chiral diols are fundamental in asymmetric synthesis, often serving as precursors to a variety of complex stereodefined molecules. nih.govresearchgate.netnih.gov Their stereochemistry can be transferred to subsequent products, making them valuable starting materials. nih.govnih.gov However, no published total syntheses were found that utilize 1,7-Octadiene-4,5-diol, 4,5-dimethyl- as a starting material or key intermediate.

Precursor for the Preparation of Advanced Monomers and Polymers

The potential of 1,7-Octadiene-4,5-diol, 4,5-dimethyl- as a precursor for advanced monomers and polymers has not been explored in the available scientific literature. Dienes and diols are common monomers in polymerization reactions. technochemical.commdpi.com For instance, diols are frequently used in the synthesis of polyesters and polyurethanes. orientjchem.org The presence of both diene and diol functionalities in 1,7-Octadiene-4,5-diol, 4,5-dimethyl- suggests it could theoretically be used in various polymerization strategies, such as condensation polymerization or ring-opening metathesis polymerization after cyclization. However, no studies have been published that demonstrate these applications for this specific compound.

Contributions to the Development of Novel Organocatalytic and Metal-Catalyzed Transformations

No documented research exists on the contributions of 1,7-Octadiene-4,5-diol, 4,5-dimethyl- to the development of novel organocatalytic or metal-catalyzed transformations. Chiral diols can be employed as ligands for metal catalysts or as organocatalysts themselves, influencing the stereochemical outcome of a reaction. researchgate.netpsu.edu The structural features of 1,7-Octadiene-4,5-diol, 4,5-dimethyl- could make it a candidate for such applications, but its efficacy and utility in this context have not been reported.

Utility in the Synthesis of Scaffolds for Diverse Chemical Research

The utility of 1,7-Octadiene-4,5-diol, 4,5-dimethyl- in the synthesis of scaffolds for diverse chemical research is not described in the current body of scientific literature. The development of molecular scaffolds is crucial for creating libraries of compounds for drug discovery and materials science. nih.gov While the structure of 1,7-Octadiene-4,5-diol, 4,5-dimethyl- offers potential for the creation of unique molecular frameworks, no specific examples of its use for this purpose have been published.

Emerging Methodologies and Future Research Directions

Development of Sustainable and Green Synthetic Routes for Branched Unsaturated Diols

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of renewable feedstocks, less hazardous reagents, and more efficient reaction conditions. semanticscholar.orgmdpi.com For branched unsaturated diols such as 1,7-octadiene-4,5-diol, 4,5-dimethyl-, the development of sustainable synthetic routes is a key area of research.

One of the most promising green approaches involves biocatalysis, which utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. rsc.org For the synthesis of diols, various biocatalytic methods have been explored, including the use of hydroxylases and lipases. nih.govresearchgate.netresearchgate.net For instance, a general principle for synthesizing structurally diverse diols has been elaborated by expanding amino acid metabolism, combining oxidative and reductive formations of hydroxyl groups. nih.gov This approach could potentially be adapted for the production of 1,7-octadiene-4,5-diol, 4,5-dimethyl- by identifying or engineering enzymes capable of acting on suitable precursor molecules.

Another avenue in green synthesis is the use of renewable starting materials. Research into the synthesis of diols from biomass-derived sources is gaining traction. organic-chemistry.org While direct synthesis of 1,7-octadiene-4,5-diol, 4,5-dimethyl- from biomass has not been reported, the development of synthetic pathways from bio-based platform chemicals is a viable future direction. Additionally, catalyst-controlled regiodivergent oxidation of unsymmetrical diols presents a strategy for selective synthesis, which could be applied to complex diol structures. youtube.com

| Green Synthesis Strategy | Potential Application for 1,7-Octadiene-4,5-diol, 4,5-dimethyl- | Key Advantages |

| Biocatalysis | Use of engineered enzymes (e.g., hydroxylases, lipases) for stereoselective hydroxylation of a precursor. rsc.orgnih.gov | High selectivity, mild reaction conditions, reduced waste. |

| Renewable Feedstocks | Synthesis from biomass-derived platform chemicals. | Reduced reliance on fossil fuels, potential for carbon-neutral processes. |

| Catalyst-Controlled Oxidation | Selective oxidation of a precursor to introduce hydroxyl groups at desired positions. youtube.com | High control over regioselectivity, potential for novel synthetic routes. |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction for 1,7-Octadiene-4,5-diol, 4,5-dimethyl-

Deep learning models, trained on vast datasets of chemical reactions, can predict the products of a given set of reactants and reagents with high accuracy. researchgate.netnih.gov This predictive capability can be harnessed to screen potential synthetic routes for 1,7-octadiene-4,5-diol, 4,5-dimethyl-, identifying the most promising strategies before undertaking laboratory work. Furthermore, ML algorithms can be employed to optimize reaction parameters such as temperature, solvent, and catalyst, leading to improved yields and reduced side products. ucla.edu

| AI/ML Application | Relevance to 1,7-Octadiene-4,5-diol, 4,5-dimethyl- | Potential Impact |

| Reaction Prediction | Predicting the outcome of novel synthetic steps towards the target molecule. researchgate.netnih.gov | Reduced number of trial-and-error experiments, faster route development. |

| Retrosynthesis Planning | Proposing novel and efficient synthetic routes from simple precursors. cas.orgmoleculemaker.org | Discovery of more economical and sustainable synthetic pathways. |

| Reaction Optimization | Fine-tuning reaction conditions to maximize yield and minimize byproducts. ucla.edursc.org | Increased process efficiency and reduced manufacturing costs. |

Microfluidic and Flow Chemistry Approaches for Enhanced Synthesis and Control

Microfluidics and flow chemistry offer significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. elveflow.comnih.gov These technologies are particularly well-suited for the synthesis of fine chemicals and pharmaceuticals, and their application to the synthesis of 1,7-octadiene-4,5-diol, 4,5-dimethyl- could lead to more efficient and scalable production processes.

In a microfluidic reactor, small volumes of reactants are continuously passed through microchannels, allowing for rapid mixing and precise temperature control. elveflow.comrsc.org This level of control can lead to higher yields, fewer impurities, and the ability to perform reactions that are difficult or hazardous to conduct in batch. For the synthesis of 1,7-octadiene-4,5-diol, 4,5-dimethyl-, a multi-step synthesis could be designed in a continuous flow system, potentially integrating reaction and purification steps to create a streamlined and automated process. nih.gov

While specific applications of microfluidics to the synthesis of this particular diol have not been reported, the technology has been successfully used for a wide range of organic reactions, including those relevant to diol synthesis. organic-chemistry.orgyoutube.com The development of a flow chemistry process for 1,7-octadiene-4,5-diol, 4,5-dimethyl- would be a significant step towards a more efficient and sustainable manufacturing process.

| Flow Chemistry Advantage | Implication for 1,7-Octadiene-4,5-diol, 4,5-dimethyl- Synthesis |

| Enhanced Heat and Mass Transfer | Improved reaction rates and selectivity. elveflow.com |

| Precise Control of Parameters | Higher yields and reduced formation of byproducts. nih.gov |

| Improved Safety | Safe handling of potentially hazardous reagents and intermediates. |

| Scalability | Straightforward scaling from laboratory to industrial production. |

Integration of Multi-Omics Data for Comprehensive Chemical Understanding

Multi-omics approaches, which involve the integrated analysis of data from various biological levels such as genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of complex biological systems. nih.govomicstutorials.comresearchgate.netmdpi.comrsc.org While typically applied in the context of biology and medicine, the principles of multi-omics data integration can be extended to gain a more comprehensive understanding of chemical compounds, particularly those of biological origin or with biological activity.

For 1,7-octadiene-4,5-diol, 4,5-dimethyl-, if it were identified as a natural product or a metabolite, multi-omics data could be used to elucidate its biosynthetic pathway. By correlating the presence of the diol with gene expression (transcriptomics) and protein levels (proteomics), it would be possible to identify the enzymes responsible for its synthesis. nih.govnih.gov This knowledge could then be used to engineer microorganisms for the enhanced production of the compound.

Furthermore, if the diol exhibits biological activity, multi-omics can be employed to understand its mechanism of action. By treating a biological system with the compound and analyzing the resulting changes across different omics layers, researchers can identify the molecular pathways and networks that are perturbed. mdpi.comresearchgate.netresearchgate.net This integrated approach provides a much deeper understanding than studying a single endpoint. Although no multi-omics studies have specifically focused on 1,7-octadiene-4,5-diol, 4,5-dimethyl-, the methodologies are well-established and could be readily applied. researchgate.netmixomics.org

| Omics Data Type | Potential for Understanding 1,7-Octadiene-4,5-diol, 4,5-dimethyl- |

| Genomics | Identifying the genetic basis for its biosynthesis in an organism. |

| Transcriptomics | Revealing the genes that are up- or down-regulated in response to the compound. nih.gov |

| Proteomics | Identifying the proteins that interact with the compound or are altered in its presence. nih.gov |

| Metabolomics | Understanding the metabolic pathways affected by the compound. omicstutorials.com |

Concluding Remarks and Outlook for 1,7 Octadiene 4,5 Diol, 4,5 Dimethyl Research

Summary of Key Academic Contributions and Remaining Challenges

Currently, detailed academic research specifically focused on 1,7-octadiene-4,5-diol, 4,5-dimethyl- is limited in publicly accessible literature. The compound is primarily identified as an intermediate in the synthesis of other molecules. Commercial suppliers list its basic chemical information, such as its molecular formula (C8H14O2) and CAS number (111512-37-9). chemicalbook.compharmaffiliates.com Its role has been noted as an intermediate in the synthesis of 3-Butenal, which is subsequently used as a reagent in the creation of potential antiviral agents, specifically 2',2'-difluoro-5'-nor-carbocyclic phosphonic acid nucleosides. chemicalbook.compharmaffiliates.com

The primary challenge in the study of this compound is the scarcity of dedicated research. There is a lack of published data regarding its specific synthesis, detailed physical and chemical properties, and its full range of chemical reactivity. Without this foundational information, its potential for broader applications remains largely unexplored. Future research would need to address these fundamental aspects to build a comprehensive understanding of this molecule.

Prospective Research Frontiers for 1,7-Octadiene-4,5-diol, 4,5-dimethyl- Chemistry

The future of research on 1,7-octadiene-4,5-diol, 4,5-dimethyl- is open to extensive exploration. Key prospective frontiers include:

Development of Novel Synthetic Pathways: Investigating and optimizing synthetic routes to produce 1,7-octadiene-4,5-diol, 4,5-dimethyl- efficiently and stereoselectively would be a significant advancement.

Exploration of Reactivity: A thorough investigation of its reactivity, focusing on the interplay between the diol and diene functional groups, could uncover novel chemical transformations.

Polymer Chemistry: Given its structure as a diol and a diene, it could potentially serve as a monomer or a cross-linking agent in the synthesis of specialty polymers. Research into its polymerization behavior could lead to new materials with unique properties.

Medicinal Chemistry: Building upon its known use as an intermediate for antiviral agents, further research could explore its potential as a scaffold for other biologically active compounds.

Broader Impact of Research on Branched Unsaturated Diols in Chemical Science

Research into branched unsaturated diols, such as 1,7-octadiene-4,5-diol, 4,5-dimethyl-, has a wider impact on the field of chemical science. These compounds are valuable building blocks in organic synthesis, allowing for the creation of complex molecular architectures. Their bifunctionality (containing both alcohol and alkene groups) enables a diverse range of chemical modifications.

Furthermore, the study of such compounds contributes to the development of new materials. For instance, diols are crucial monomers in the production of polyesters and polyurethanes. The incorporation of branching and unsaturation into the diol structure can be used to tune the properties of the resulting polymers, such as their thermal stability, mechanical strength, and degradability. As the chemical industry moves towards more sustainable and bio-based feedstocks, the synthesis and application of structurally diverse diols will likely play an increasingly important role.

Q & A

Q. What are the recommended synthetic routes for 1,7-Octadiene-4,5-diol, 4,5-dimethyl- with controlled stereochemistry?

Stereoselective synthesis can be achieved via osmium tetroxide (OsO₄)-mediated syn-dihydroxylation of 4,5-dimethyl-1,7-octadiene precursors. Key steps include:

- Using N-methylmorpholine N-oxide (NMO) as a co-oxidant in a tert-butanol/water solvent system to minimize over-oxidation.

- Optimizing reaction temperature (-20°C to 25°C) to favor cis-diol formation.

- Quenching residual OsO₄ with sodium sulfite to prevent side reactions.

Purification via silica gel chromatography (ethyl acetate/hexane gradient) isolates the diol. Validate stereochemistry using chiral HPLC or NOE NMR .

Q. How can researchers confirm the structural identity and purity of this diol?

A multi-technique approach is critical:

- ¹H/¹³C NMR : Hydroxyl protons appear as broad singlets (δ 1.5–2.5 ppm for methyl groups; δ 4.8–5.2 ppm for -OH). Vicinal coupling constants (J ≈ 6–8 Hz) indicate cis-diol configuration.

- IR Spectroscopy : O-H stretches (3200–3600 cm⁻¹) and C-O vibrations (1050–1150 cm⁻¹) confirm diol functionality.

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 173.2 (C₁₀H₁₈O₂), cross-referenced with NIST spectral databases .

Q. What storage conditions minimize degradation of this compound?

- Store under argon atmosphere at -20°C to prevent oxidation.

- Degradation manifests as yellow discoloration or precipitate formation. Monitor via TLC (silica gel, Rf ≈ 0.3 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can computational modeling predict reactivity or stereochemical outcomes in derivatives of this diol?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

Q. What strategies resolve contradictions in reported reaction yields or stereoselectivity?

Systematically vary:

Q. How does the diol’s stereochemistry influence its coordination chemistry in catalytic systems?

The cis-diol configuration enables bidentate ligand formation with transition metals (e.g., Ru or Pd). Characterize complexes using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.